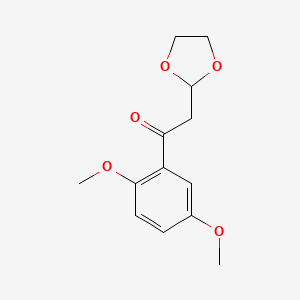

1-(2,5-Dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,5-Dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2,5-Dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone, a compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol, is recognized for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxolane ring fused with a dimethoxyphenyl group, which contributes to its unique chemical reactivity and biological activity. The presence of the methoxy groups is significant as they can influence the compound's interaction with biological targets.

Structural Formula

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial effects against various bacterial strains.

- Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in certain cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The dioxolane moiety may interact with specific enzymes, altering their activity and leading to downstream effects in cellular pathways.

- Receptor Binding : The compound may bind to certain receptors, modulating physiological responses.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against Gram-positive and Gram-negative bacteria. The compound showed notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

Study 3: Cytotoxic Effects on Cancer Cells

A detailed study focused on the cytotoxicity of the compound against various cancer cell lines, including breast and prostate cancer cells. The findings revealed that treatment with the compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant activity |

| Antimicrobial | MIC Testing | Effective against S. aureus |

| Cytotoxicity | MTT Assay | Dose-dependent cytotoxicity |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Dioxolane derivative | Antioxidant, Antimicrobial |

| 1-(4-Methoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | Dioxolane derivative | Moderate cytotoxicity |

| 1-(3-Methoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | Dioxolane derivative | Low antibacterial activity |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research indicates that compounds structurally related to 1-(2,5-Dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone exhibit significant antitumor properties. The dioxolane moiety is often associated with enhanced biological activity, particularly in targeting cancer cells. Several studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapeutics .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against a range of bacterial and fungal strains has been documented, making it a candidate for further development in the pharmaceutical industry for treating infections . The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death.

Materials Science Applications

2.1 Polymer Chemistry

In materials science, this compound can be utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has focused on developing biodegradable polymers with this compound to address environmental concerns associated with conventional plastics .

2.2 Coatings and Adhesives

The compound's chemical structure lends itself to applications in coatings and adhesives. Its ability to form stable bonds with various substrates makes it suitable for use in protective coatings that require durability and resistance to environmental degradation . Experimental formulations incorporating this compound have shown improved adhesion and longevity compared to traditional materials.

Cosmetic Formulations

3.1 Skin Care Products

The incorporation of this compound into cosmetic formulations has been explored for its potential skin benefits. Studies suggest that it may possess antioxidant properties that can protect skin cells from oxidative stress . Additionally, its moisturizing effects make it an attractive ingredient for hydrating products.

3.2 Stability and Efficacy

Cosmetic formulations containing this compound have been subjected to rigorous testing for stability and efficacy. The results indicate that it contributes positively to the overall sensory experience of products while maintaining stability over time . This positions it well for further exploration in the cosmetic industry.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-15-9-3-4-12(16-2)10(7-9)11(14)8-13-17-5-6-18-13/h3-4,7,13H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUNPOWMSYMTFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.